molecular formula C13H15N3O4 B5120506 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B5120506
M. Wt: 277.28 g/mol
InChI Key: BVJGUCHNCOITRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one is an organic compound with the molecular formula C13H15N3O4. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one typically involves multiple steps. One common method starts with the nitration of 1-methylquinolin-2(1H)-one to introduce the nitro group. This is followed by the reaction with 3-hydroxypropylamine to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate .

These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields 4-[(3-hydroxypropyl)amino]-1-methyl-3-aminoquinolin-2(1H)-one .

Scientific Research Applications

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to interact with biological molecules suggests it may have therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests it may interact with nucleic acids and proteins .

Comparison with Similar Compounds

4-[(3-hydroxypropyl)amino]-1-methyl-3-nitroquinolin-2(1H)-one can be compared to other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

4-(3-hydroxypropylamino)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-15-10-6-3-2-5-9(10)11(14-7-4-8-17)12(13(15)18)16(19)20/h2-3,5-6,14,17H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJGUCHNCOITRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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